N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine
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Overview
Description
The compound N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine is a chemical entity with a complex structure that includes a cyano group, a phenyl ring substituted with a methoxy group, and an alkyne group
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with a methoxy group. This can be achieved through electrophilic aromatic substitution reactions. The cyano group and the alkyne group are then introduced through nucleophilic substitution and Sonogashira coupling reactions, respectively. The reaction conditions often require the use of palladium catalysts, copper iodide, and bases such as triethylamine .
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- These compounds share structural similarities but differ in the substitution patterns on the phenyl ring or the nature of the functional groups .
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine: is similar to compounds such as and .
Uniqueness
The uniqueness of This compound Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPTKQBMAZLDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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